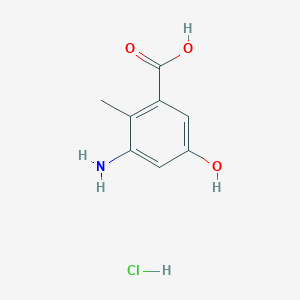![molecular formula C20H20N2O3S B2430517 [3-(1,3-Benzodioxol-5-ylmethyl)-2-[(2-methylphenyl)methylsulfanyl]imidazol-4-yl]methanol CAS No. 858892-03-2](/img/structure/B2430517.png)
[3-(1,3-Benzodioxol-5-ylmethyl)-2-[(2-methylphenyl)methylsulfanyl]imidazol-4-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups, including a benzodioxol group, a sulfanyl group, and an imidazol group. These groups are common in many organic compounds and can contribute to the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods, such as NMR, IR, and mass spectrometry. Unfortunately, without specific data for this compound, I can’t provide a detailed molecular structure analysis .Chemical Reactions Analysis
The chemical reactivity of a compound is determined by its functional groups. For example, the imidazol group can participate in various reactions, such as nucleophilic substitution or condensation .Physical And Chemical Properties Analysis
Physical and chemical properties, such as melting point, boiling point, solubility, and stability, can be determined experimentally. Unfortunately, without specific data for this compound, I can’t provide a detailed analysis of its physical and chemical properties .Wissenschaftliche Forschungsanwendungen
Microwave Assisted Synthesis of Functionalized Derivatives The compound under discussion has applications in the field of organic synthesis. For instance, Kamila et al. (2011) discussed the microwave-assisted synthesis of functionalized hydantoin derivatives, including the nucleophilic substitution of the methylsulfanyl group with secondary amines. This research contributes to the development of novel methodologies for synthesizing complex organic molecules, including those similar in structure to [3-(1,3-Benzodioxol-5-ylmethyl)-2-[(2-methylphenyl)methylsulfanyl]imidazol-4-yl]methanol (Kamila, Ankati, & Biehl, 2011).
Synthesis of Complex Fluorescent Compounds The synthesis of complex compounds with selective fluorescence properties is another area of research. Li Rui-j (2013) synthesized a fluorescent compound with selective quenching effects for Co2+, indicating potential applications in chemical sensing and molecular recognition. Although the exact compound is not the same as [3-(1,3-Benzodioxol-5-ylmethyl)-2-[(2-methylphenyl)methylsulfanyl]imidazol-4-yl]methanol, the research demonstrates the broader field's interest in the synthesis and application of similarly complex organic molecules (Li Rui-j, 2013).
Chemical Sensor Development The development of chemical sensors using synthesized compounds is a significant area of application. For instance, research on fluorescent compounds for the selective determination of metal ions like Co2+ has implications for environmental monitoring and industrial processes. The work of Li Rui-j (2013) in synthesizing compounds with specific fluorescence properties for Co2+ detection is indicative of the practical applications of these types of compounds in sensor technology (Li Rui-j, 2013).
Catalytic Applications Catalysis, particularly in organic reactions, is another field where compounds like [3-(1,3-Benzodioxol-5-ylmethyl)-2-[(2-methylphenyl)methylsulfanyl]imidazol-4-yl]methanol could find application. Moreno-Fuquen et al. (2019) described the regioselective synthesis of heterocyclic amides and their use as intermediates for further chemical transformations. This study highlights the potential use of complex molecules in catalyzing or facilitating specific chemical reactions, which is crucial in pharmaceuticals, material science, and other industrial processes (Moreno-Fuquen, Arango-Daraviña, Becerra, Castillo, Kennedy, & Macías, 2019).
Wirkmechanismus
Target of Action
The primary target of this compound is Nitric oxide synthase, inducible . Nitric oxide synthase is an enzyme that plays a crucial role in generating nitric oxide, a molecule involved in various physiological and pathological processes.
Mode of Action
It is known to interact with its target, nitric oxide synthase, and potentially modulate its activity . This interaction could lead to changes in the production of nitric oxide, thereby affecting various cellular processes.
Biochemical Pathways
The compound’s interaction with nitric oxide synthase suggests that it may affect the nitric oxide pathway . Nitric oxide is involved in various biochemical pathways, including vasodilation, immune response, and neurotransmission. Changes in nitric oxide production can therefore have widespread effects on the body.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of processes that nitric oxide is involved in . These could potentially include changes in blood vessel dilation, immune response, and nerve signal transmission.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-methylphenyl)methylsulfanyl]imidazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-14-4-2-3-5-16(14)12-26-20-21-9-17(11-23)22(20)10-15-6-7-18-19(8-15)25-13-24-18/h2-9,23H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMQHRSSWNUPME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC=C(N2CC3=CC4=C(C=C3)OCO4)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

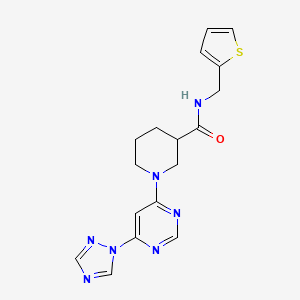

![2,6-difluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2430437.png)
![1-(4-Methoxyphenyl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2430439.png)
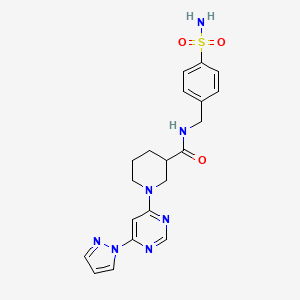
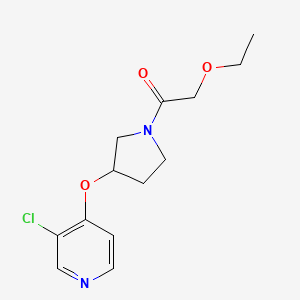
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-phenoxybenzamide](/img/structure/B2430444.png)


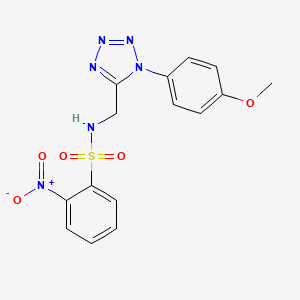
![4-chloro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2430451.png)
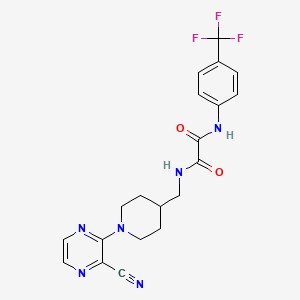
![7-[4-(cyclohexylacetyl)piperazin-1-yl]-3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2430456.png)
